molecular formula C6H3BrFNO3 B3030725 2-Bromo-3-fluoro-5-nitrophenol CAS No. 945971-14-2

2-Bromo-3-fluoro-5-nitrophenol

Cat. No.: B3030725
CAS No.: 945971-14-2
M. Wt: 235.99
InChI Key: FMNRJMOKCKSPRL-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-5-nitrophenol is an aromatic compound with the molecular formula C6H3BrFNO3. It is characterized by the presence of bromine, fluorine, and nitro groups attached to a phenol ring. This compound is a white to light yellow crystalline solid and is known for its applications in various chemical reactions and research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-5-nitrophenol typically involves a multi-step process:

    Bromination: The addition of a bromine atom to the aromatic ring.

    Fluorination: The incorporation of a fluorine atom into the compound.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure the desired substitution pattern on the phenol ring .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-5-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or tin chloride in acidic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

Scientific Research Applications

2-Bromo-3-fluoro-5-nitrophenol is utilized in several research fields:

    Chemistry: As a building block in organic synthesis and in the development of new materials.

    Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-5-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups like nitro and halogen atoms can influence its reactivity and binding affinity. These interactions can modulate biological pathways and result in various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoro-5-nitrophenol
  • 2-Bromo-3-chloro-5-nitrophenol
  • 2-Bromo-3-fluoro-4-nitrophenol

Uniqueness

2-Bromo-3-fluoro-5-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of bromine, fluorine, and nitro groups on the phenol ring makes it a versatile compound for various synthetic applications and research studies .

Properties

IUPAC Name

2-bromo-3-fluoro-5-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO3/c7-6-4(8)1-3(9(11)12)2-5(6)10/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNRJMOKCKSPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Br)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00733780
Record name 2-Bromo-3-fluoro-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945971-14-2
Record name 2-Bromo-3-fluoro-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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